Tenocyclidine

描述

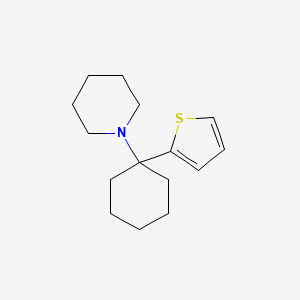

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1-thiophen-2-ylcyclohexyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NS/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16/h7-8,13H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZZEWSCNBCFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1867-65-8 (hydrochloride) | |

| Record name | Tenocyclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021500981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046168 | |

| Record name | Tenocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21500-98-1 | |

| Record name | 1-[1-(2-Thienyl)cyclohexyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21500-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenocyclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021500981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenocyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQ45Q6VCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TENOCYCLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tenocyclidine (TCP) and its Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Tenocyclidine (TCP) on N-methyl-D-aspartate (NMDA) receptors. TCP, a potent dissociative anesthetic and a phencyclidine (PCP) analog, exerts its primary effects by acting as a non-competitive antagonist at the NMDA receptor.[1] This document consolidates key findings on its binding characteristics, kinetics, and the downstream consequences of its interaction with the NMDA receptor channel, offering a valuable resource for neuropharmacological research and drug development.

Core Mechanism of Action: Open-Channel Blockade

This compound is classified as a non-competitive, use-dependent, open-channel blocker of the NMDA receptor.[2][3][4] Its mechanism of action is contingent on the conformational state of the receptor:

-

Agonist Activation: The NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit to induce a conformational change that opens its ion channel.[5]

-

Use-Dependency: TCP can only access its binding site when the ion channel is in this open state.[5] This property is known as use-dependency or activity-dependency, meaning the extent of blockade is proportional to the level of receptor activation.

-

Binding Site: The binding site for TCP and other phencyclidine-like drugs is located deep within the vestibule of the NMDA receptor's ion channel, often referred to as the "PCP site."[6] This site is distinct from the agonist and co-agonist binding sites.

-

Physical Occlusion: Upon binding, the TCP molecule physically obstructs the channel pore, thereby preventing the influx of cations, most notably Ca²⁺, into the neuron.[6] This blockade is reversible, though characterized by slow dissociation kinetics.[7]

Quantitative Analysis of TCP-NMDA Receptor Interaction

The affinity and kinetics of TCP binding to the NMDA receptor have been characterized through various experimental paradigms, primarily radioligand binding assays and electrophysiological recordings. Compared to its parent compound, phencyclidine (PCP), TCP generally exhibits a higher affinity for the NMDA receptor.[1]

Table 1: Binding Affinity and Potency of this compound and Related Compounds

| Compound | Parameter | Value | Receptor/Assay Condition | Source(s) |

| [¹²⁵I]this compound | K_d_ | ~30 nM | Rat brain membranes | [7] |

| Phencyclidine (PCP) | K_i_ | 59 nM | Dizocilpine (MK-801) site, rat brain | [6] |

| Phencyclidine (PCP) | IC₅₀ | 2.02 µM | Glutamate-induced drebrin cluster reduction in cultured rat hippocampal neurons | [8] |

| 3-MeO-PCP | IC₅₀ | 1.51 µM | Glutamate-induced drebrin cluster reduction in cultured rat hippocampal neurons | [8] |

| NEFA (PCP Analog) | IC₅₀ | 0.51 µM | Whole-cell recording of NMDA responses at -66 mV | [9][10] |

Table 2: Kinetic Parameters of NMDA Receptor Channel Blockade

| Compound | Parameter | Value | Method | Source(s) |

| NEFA (PCP Analog) | k+ (forward blocking rate) | 39.9 µM⁻¹s⁻¹ | Single-channel recording | [9][10] |

| [¹²⁵I]this compound | Association/Dissociation | Slow | Radioligand binding assay | [7] |

NMDA Receptor Subunit Selectivity

While direct comparative studies on the affinity of this compound for different NMDA receptor subunit compositions are limited, the known pharmacology of the NMDA receptor provides a strong basis for understanding its potential selectivity. The diverse family of NMDA receptors arises from different combinations of GluN1 and GluN2 (A-D) subunits, with GluN1/GluN2A and GluN1/GluN2B being the most prevalent in the adult forebrain.[11][12][13]

These subtypes exhibit distinct biophysical and pharmacological properties:

-

Kinetics: GluN2A-containing receptors generally display faster deactivation kinetics following glutamate stimulation compared to the slower kinetics of GluN2B-containing receptors.[13]

-

Pharmacology: The GluN2 subunit composition significantly influences the binding of various allosteric modulators and channel blockers. For instance, the phenylethanolamine ifenprodil (B1662929) selectively inhibits GluN2B-containing receptors by binding to a modulatory site at the interface of the GluN1 and GluN2B N-terminal domains.[14]

The PCP binding site, where this compound acts, is located within the ion channel pore, which is formed by contributions from both GluN1 and GluN2 subunits. While the core pore region is highly conserved, subtle differences in the vestibule and entryways conferred by different GluN2 subunits could potentially influence the binding affinity and kinetics of channel blockers. Given the differences in channel gating kinetics between GluN2A and GluN2B, the use-dependent nature of TCP block implies that the efficacy of the drug could vary depending on the subunit composition and the pattern of synaptic activity. Further research is required to definitively characterize the subunit selectivity of this compound.

Downstream Signaling Pathways Affected by this compound

The primary consequence of TCP-mediated NMDA receptor blockade is the inhibition of Ca²⁺ influx into the postsynaptic neuron.[15][16] This interruption of calcium signaling has profound effects on numerous downstream intracellular pathways that are critical for synaptic plasticity and cell survival.

One of the most well-characterized pathways involves Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and the cAMP Response Element-Binding Protein (CREB) .

-

Activation Cascade: Under normal physiological conditions, Ca²⁺ influx through NMDA receptors binds to calmodulin (CaM), forming a Ca²⁺/CaM complex. This complex then activates CaMKII, which can autophosphorylate, leading to sustained activity even after the initial calcium signal has dissipated. Activated CaMKII, in turn, can phosphorylate a variety of substrates, including transcription factors like CREB.

-

Gene Expression: Phosphorylation of CREB at Serine 133 is a critical step in the activation of gene transcription programs that underlie long-term potentiation (LTP), memory formation, and neuronal survival.[17]

-

Effect of TCP: By blocking Ca²⁺ influx, this compound prevents the activation of CaMKII and the subsequent phosphorylation of CREB, thereby inhibiting these downstream effects.[18] It is important to note that the localization of the NMDA receptors (synaptic vs. extrasynaptic) can have differing effects on CREB signaling, with synaptic NMDA receptors generally promoting CREB activation and survival pathways, while extrasynaptic receptors have been linked to CREB shut-off and cell death pathways.[18]

Signaling Pathway Diagram

Key Experimental Protocols

The following sections provide detailed methodologies for two fundamental experiments used to characterize the interaction of this compound with NMDA receptors.

Competitive Radioligand Binding Assay to Determine K_i_

This protocol describes how to determine the binding affinity (K_i_) of a test compound for the PCP binding site on the NMDA receptor using [³H]this compound as the radioligand.[19][20][21]

Materials:

-

Radioligand: [³H]this compound ([³H]TCP)

-

Non-specific Binding Control: Unlabeled this compound or PCP (10 µM final concentration)

-

Test Compounds: Serial dilutions of the compound of interest

-

Receptor Source: Rat brain membrane preparation (e.g., from cortex or hippocampus)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine

-

Washing Buffer: Ice-cold Assay Buffer

-

Detection: Scintillation cocktail and a liquid scintillation counter

Workflow Diagram:

Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, prepare triplicate sets for total binding, non-specific binding, and each concentration of the test compound.

-

Reagent Addition: Add the assay buffer, membrane preparation, and either buffer (for total binding), unlabeled TCP (for non-specific binding), or the test compound to the appropriate tubes.

-

Initiate Binding: Add a fixed concentration of [³H]TCP (typically at or below its K_d_ value) to all tubes to initiate the binding reaction.

-

Incubation: Incubate the mixture for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 22°C) to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Immediately wash the filters with several volumes of ice-cold washing buffer to minimize non-specific binding to the filter itself.

-

Counting: Place the individual filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation : K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.

-

Whole-Cell Patch-Clamp Electrophysiology to Determine IC₅₀

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on NMDA receptor-mediated currents using the whole-cell voltage-clamp technique.[22][23][24][25]

Materials:

-

Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical) or a heterologous expression system (e.g., HEK293 cells) transfected with specific NMDA receptor subunits.

-

External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA, 0.1 Glycine. Adjust pH to 7.2 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Agonist Solution: External solution containing NMDA (e.g., 100 µM).

-

Antagonist Solutions: External solution containing NMDA and varying concentrations of this compound.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

Workflow Diagram:

Procedure:

-

Preparation: Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.

-

Seal Formation: Under visual guidance, carefully approach a target cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to allow the formation of a high-resistance "gigaseal" (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to maximize the driving force for cation influx and relieve the Mg²⁺ block (if present in the external solution).

-

Data Acquisition:

-

Establish a stable baseline recording.

-

Apply the agonist (NMDA) solution using the perfusion system to evoke a stable inward current. This is the control response.

-

Co-apply the agonist solution with an increasing concentration of this compound until a new steady-state level of inhibition is reached.

-

Repeat this for a range of TCP concentrations.

-

Between antagonist applications, wash with the agonist-only solution to ensure the baseline response is stable. After the final concentration, perform a full washout to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of TCP.

-

Calculate the percentage of inhibition for each TCP concentration relative to the control response.

-

Plot the percentage of inhibition versus the logarithm of the TCP concentration.

-

Fit the data with a logistic function (e.g., the Hill equation) to determine the IC₅₀ value.

-

References

- 1. This compound [medbox.iiab.me]

- 2. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of Mg2+ and phencyclidine in use-dependent block of NMDA channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A radiohistochemical measure of [3H]TCP binding to the activated NMDA-receptor-gated ion channel in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. [125I]thienylphencyclidine, a novel ligand for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open channel block and alteration of N-methyl-D-aspartic acid receptor gating by an analog of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Open channel block and alteration of N-methyl-D-aspartic acid receptor gating by an analog of phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses | eLife [elifesciences.org]

- 13. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular basis for subtype-specificity and high-affinity zinc inhibition in the GluN1-GluN2A NMDA receptor amino terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium influx through NMDA receptors, chronic receptor inhibition by ethanol and 2-amino-5-phosponopentanoic acid, and receptor protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dynamic plasticity of NMDA receptor-mediated calcium entry in neurons exposed to HIV-tat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conantokins inhibit NMDAR-dependent calcium influx in developing rat hippocampal neurons in primary culture with resulting effects on CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. web.mit.edu [web.mit.edu]

- 19. benchchem.com [benchchem.com]

- 20. support.nanotempertech.com [support.nanotempertech.com]

- 21. nicoyalife.com [nicoyalife.com]

- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 23. benchchem.com [benchchem.com]

- 24. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Tenocyclidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenocyclidine (TCP), an arylcyclohexylamine derivative, is a potent dissociative anesthetic with psychostimulant properties. It is structurally similar to phencyclidine (PCP) but exhibits a distinct pharmacological profile, characterized by a higher affinity for the N-methyl-D-aspartate (NMDA) receptor and a notable activity as a dopamine (B1211576) reuptake inhibitor. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, synthesizing available data to inform research and drug development endeavors. Due to the limited availability of specific pharmacokinetic data for this compound, this guide leverages data from its parent compound, phencyclidine, to provide a foundational understanding of its likely absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacodynamic section details its mechanism of action, receptor binding affinities, and downstream signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further investigation into this complex compound.

Introduction

This compound, chemically known as 1-(1-(2-thienyl)cyclohexyl)piperidine, emerged from research in the late 1950s by Parke-Davis. While structurally analogous to phencyclidine, the substitution of the phenyl group with a thiophene (B33073) ring results in a compound with considerably greater potency. This compound's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its psychostimulant effects are attributed to its additional activity as a dopamine reuptake inhibitor. Although its clinical development was halted due to adverse psychiatric effects similar to those of PCP, this compound, particularly its radiolabeled form ([³H]TCP), remains a valuable research tool for studying the NMDA receptor complex.

Pharmacokinetics

Quantitative pharmacokinetic data for this compound is scarce in publicly available literature. Therefore, the pharmacokinetic profile of its parent compound, phencyclidine (PCP), is presented here as a surrogate to provide an estimated understanding of this compound's ADME properties. It is crucial to note that while PCP and TCP are structurally similar, variations in their physicochemical properties may lead to differences in their pharmacokinetic profiles.

Absorption

Based on data from PCP, this compound is expected to be well-absorbed following various routes of administration, including oral, intravenous, and inhalation, owing to its lipophilic nature.

Distribution

This compound is anticipated to have a large volume of distribution, indicating extensive distribution into tissues, including the central nervous system (CNS). This is consistent with its lipophilicity and its ability to readily cross the blood-brain barrier. The plasma protein binding of PCP in humans is approximately 78%, with α1-acid glycoprotein (B1211001) being a significant binding protein. It is plausible that this compound exhibits a similar degree of plasma protein binding.

Metabolism

The metabolism of this compound has not been extensively characterized. However, based on the metabolic pathways of PCP, it is likely metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The primary metabolic reactions for PCP involve hydroxylation of the cyclohexyl and piperidine (B6355638) rings, followed by conjugation with glucuronic acid. Similar metabolic pathways can be anticipated for this compound.

Excretion

Following metabolism, the more polar metabolites of this compound are expected to be excreted primarily through the urine, similar to PCP.

Estimated Pharmacokinetic Parameters (based on Phencyclidine Data)

The following table summarizes key pharmacokinetic parameters for phencyclidine across different species. These values can be used as a basis for allometric scaling to estimate potential human pharmacokinetic parameters for arylcyclohexylamine compounds like this compound.

| Parameter | Species | Value | Reference |

| Half-life (t½) | Human | 7-46 hours | |

| Pigeon | 0.88 hours | ||

| Volume of Distribution (Vd) | Pigeon | 1.6 L/kg | |

| Systemic Clearance (CLs) | Pigeon | 18.2 mL/min/kg |

Allometric Scaling for Human Pharmacokinetic Prediction:

Allometric scaling is a method used to predict human pharmacokinetic parameters from animal data based on the relationship between physiological variables and body weight. The general allometric equation is:

Y = aWb

Where:

-

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

-

W is the body weight.

-

a is the allometric coefficient.

-

b is the allometric exponent.

For phencyclidine, allometric equations have been derived to scale pharmacokinetic parameters across species. These equations could serve as a starting point for estimating the pharmacokinetics of this compound in humans, with the caveat that such estimations are theoretical and require experimental validation.

Pharmacodynamics

This compound's pharmacodynamic profile is complex, involving interactions with multiple neurotransmitter systems.

Mechanism of Action

This compound's primary mechanism of action is non-competitive antagonism of the NMDA receptor. It binds to a site within the ion channel of the receptor, distinct from the glutamate and glycine (B1666218) binding sites, thereby blocking the influx of Ca²⁺ ions. This blockade of NMDA receptor function is responsible for its dissociative anesthetic and psychotomimetic effects.

Additionally, this compound acts as a dopamine reuptake inhibitor, which contributes to its psychostimulant properties. This dual action on both the glutamatergic and dopaminergic systems underlies its unique pharmacological profile.

Receptor Binding Profile

The following table summarizes the binding affinities of this compound for various receptors.

| Receptor | Ligand | Kᵢ (nM) | Species | Reference |

| NMDA Receptor (PCP site) | [³H]TCP | ~25 | Rat Brain | |

| Sigma-1 Receptor | Lower affinity than PCP | |||

| Sigma-2 Receptor | Lower affinity than PCP |

This compound exhibits a higher affinity for the NMDA receptor compared to PCP, while having a lower affinity for sigma receptors.

Signaling Pathways

The binding of this compound to the NMDA receptor initiates a cascade of intracellular events. By blocking the NMDA receptor channel, this compound prevents the influx of calcium, a critical second messenger involved in numerous signaling pathways, including those related to synaptic plasticity (Long-Term Potentiation and Long-Term Depression).

The Discovery and History of Tenocyclidine (TCP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenocyclidine (TCP), a potent dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, emerged from the pioneering pharmaceutical research of the mid-20th century. As a structural analog of phencyclidine (PCP), TCP demonstrated significantly higher potency, sparking interest in its therapeutic potential and utility as a research tool. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacology of this compound. It details its synthesis, mechanism of action, and key experimental findings, offering researchers and drug development professionals a thorough understanding of this compelling molecule.

Discovery and Historical Context

This compound was first synthesized in the late 1950s by a team of medicinal chemists at Parke-Davis, a prominent American pharmaceutical company.[1][2][3] This discovery was part of a broader research program investigating the therapeutic potential of arylcyclohexylamines, a novel class of compounds at the time.[4] The parent compound, phencyclidine (PCP), had been synthesized in 1956 and showed promise as a potent analgesic and anesthetic agent.[2] However, its clinical application was hampered by a high incidence of adverse psychiatric effects, including delirium and psychosis upon emergence from anesthesia.[2]

In the quest for an alternative with a more favorable therapeutic profile, Parke-Davis chemists systematically modified the PCP structure. The synthesis of this compound, chemically known as 1-(1-(2-thienyl)cyclohexyl)piperidine, involved the substitution of the phenyl ring of PCP with a thiophene (B33073) ring.[2] Initial preclinical evaluations in the early 1960s revealed that TCP was considerably more potent than PCP.[1][2] Despite its increased potency, research into its commercial viability as an anesthetic was ultimately abandoned due to the persistence of similar undesirable psychotomimetic side effects.[2]

Due to its hallucinogenic properties and potential for abuse, this compound was classified as a Schedule I drug in the United States in the 1970s.[1] Despite its limited clinical use, the high affinity and specificity of radiolabeled TCP for the PCP binding site of the NMDA receptor complex have made it an invaluable tool in neuroscience research.[3]

Chemical Synthesis

The synthesis of this compound is a modification of the original method developed for phencyclidine. The core of the synthesis involves the reaction of a Grignard reagent derived from 2-bromothiophene (B119243) with 1-piperidinocyclohexanecarbonitrile.

Mechanism of Action

NMDA Receptor Antagonism

The primary mechanism of action of this compound is as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. TCP binds to a specific site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby physically blocking the influx of calcium ions.[4]

Dopamine (B1211576) Reuptake Inhibition

In addition to its potent activity at the NMDA receptor, this compound also acts as a dopamine reuptake inhibitor (DRI).[1] This action is thought to contribute to its psychostimulant effects. The inhibition of the dopamine transporter (DAT) leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound and related compounds at the NMDA receptor and the dopamine transporter.

| Compound | NMDA Receptor Kᵢ (nM) | Reference |

| This compound (TCP) | 12 | [5] |

| Phencyclidine (PCP) | 59 | [4] |

| Ketamine | 3100 | [6] |

Table 1: Comparative Binding Affinities (Kᵢ) at the NMDA Receptor.

| Compound | Dopamine Transporter Kᵢ (nM) | Reference |

| This compound (TCP) | >10,000 | [5] |

| Phencyclidine (PCP) | >10,000 | [4] |

| Cocaine | 148 | [5] |

Table 2: Comparative Binding Affinities (Kᵢ) at the Dopamine Transporter.

| Compound | NMDA Receptor IC₅₀ (µM) | Reference |

| Phencyclidine (PCP) | 2.02 | [7] |

| 3-MeO-PCP | 1.51 | [7] |

| 3-MeO-PCMo | 26.67 | [7] |

Table 3: Comparative IC₅₀ Values for NMDA Receptor Inhibition.

Experimental Protocols

[³H]-Tenocyclidine Radioligand Binding Assay (Representative Protocol)

This protocol describes a method for a competitive radioligand binding assay using [³H]-Tenocyclidine to determine the affinity of test compounds for the PCP site of the NMDA receptor in rat brain membranes.

Materials:

-

[³H]-Tenocyclidine (specific activity ~40-60 Ci/mmol)

-

Unlabeled this compound

-

Test compounds

-

Rat forebrain tissue

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Wash Buffer: 5 mM Tris-HCl, pH 7.4, ice-cold

-

GF/B glass fiber filters

-

Polyethyleneimine (PEI) 0.3%

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

Binding Assay:

-

In polypropylene (B1209903) tubes, add 100 µL of assay buffer, 50 µL of [³H]-TCP (final concentration ~1-5 nM), and 50 µL of either buffer (for total binding), unlabeled TCP (10 µM final concentration for non-specific binding), or the test compound at various concentrations.

-

Initiate the binding reaction by adding 300 µL of the membrane preparation.

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.3% PEI, followed by three washes with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]-TCP and Kᴅ is its dissociation constant.

Signaling Pathways and Visualizations

NMDA Receptor Signaling Pathway

The binding of this compound to the NMDA receptor blocks the influx of Ca²⁺, which is a critical second messenger for a multitude of intracellular signaling cascades. This disruption can affect pathways involved in synaptic plasticity, gene expression, and cell survival.

Experimental Workflow for [³H]-TCP Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay using [³H]-Tenocyclidine.

Conclusion

This compound, a product of the intensive arylcyclohexylamine research at Parke-Davis in the late 1950s, stands as a pivotal molecule in the history of NMDA receptor pharmacology. While its potent psychotomimetic effects precluded its development as a clinical anesthetic, its high affinity and specificity for the PCP binding site have rendered it an indispensable tool for neuroscientists. This technical guide has provided a detailed overview of the discovery, synthesis, and pharmacological characterization of this compound, offering valuable insights for researchers and drug development professionals exploring the complexities of the NMDA receptor and its role in health and disease.

References

- 1. This compound [medbox.iiab.me]

- 2. drugs.com [drugs.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Tenocyclidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenocyclidine (TCP), a synthetic arylcyclohexylamine derivative, is a potent dissociative anesthetic with significant effects on the central nervous system.[1][2] Structurally analogous to phencyclidine (PCP), TCP exhibits a distinct neurochemical profile characterized by high affinity for the N-methyl-D-aspartate (NMDA) receptor, where it acts as a non-competitive antagonist.[3][4] Its unique interaction with the NMDA receptor ion channel, coupled with its influence on the dopamine (B1211576) neurotransmitter system, has made it a valuable tool in neuroscience research for investigating glutamatergic and dopaminergic pathways.[1][4] This technical guide provides a comprehensive overview of the neurochemical profile of this compound, detailing its receptor binding affinities, functional activities, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of the ion channel of the NMDA receptor, a key player in excitatory synaptic transmission in the brain.[3][4] TCP binds to a specific site within the NMDA receptor's ionophore, often referred to as the "PCP site," thereby preventing the influx of calcium ions and subsequent downstream signaling cascades.[3] This action is non-competitive, meaning that TCP can block the channel even when the receptor is activated by its endogenous agonists, glutamate (B1630785) and glycine.

Compared to its parent compound, PCP, this compound demonstrates a higher affinity for the NMDA receptor and a lower affinity for sigma receptors.[3] This enhanced selectivity for the NMDA receptor makes radiolabeled TCP, such as [³H]TCP, a widely used ligand in research to study the PCP binding site and the functional state of the NMDA receptor complex.[3]

In addition to its potent NMDA receptor antagonism, this compound also exhibits activity as a dopamine reuptake inhibitor.[1] This inhibition of the dopamine transporter (DAT) leads to an increase in extracellular dopamine levels, which is thought to contribute to its psychostimulant effects.[1] The dual action of TCP on both the glutamatergic and dopaminergic systems underscores its complex pharmacological profile.

Quantitative Neurochemical Data

The following tables summarize the binding affinities and functional potencies of this compound and the related compound Phencyclidine at key molecular targets.

| Compound | Receptor/Transporter | Parameter | Value (nM) | Species/Tissue | Reference |

| This compound (TCP) | NMDA Receptor | Kd | 9 | Not Specified | [2] |

| NMDA Receptor | Affinity | ~30 | Rat Brain Membranes | ||

| Phencyclidine (PCP) | NMDA Receptor | Ki | 58.3 | Not Specified | |

| Sigma-1 Receptor | Ki | 3100 | Not Specified | ||

| Sigma-2 Receptor | Ki | 136 | Rat | [5] | |

| Dopamine Transporter (DAT) | IC50 | >10,000 | Human | [5] | |

| Dopamine D2 Receptor (High Affinity State) | Ki | 2.7 - 4.3 | Rat/Human | [6] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Occupancy

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor using [³H]TCP as the radioligand.

1. Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a Bradford protein assay.

2. Binding Assay:

-

The assay is performed in a final volume of 1 mL in polypropylene (B1209903) tubes.

-

To each tube, add:

-

100 µL of various concentrations of unlabeled this compound (or vehicle for total binding).

-

100 µL of [³H]TCP (final concentration ~1-5 nM).

-

800 µL of the prepared rat brain membrane suspension.

-

-

For determination of non-specific binding, a separate set of tubes contains a high concentration (e.g., 10 µM) of unlabeled PCP.

-

The tubes are incubated at 25°C for 60 minutes.

3. Filtration and Washing:

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

The filters are washed three times with 5 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

4. Radioactivity Measurement and Data Analysis:

-

The filters are placed in scintillation vials with 5 mL of scintillation cocktail.

-

Radioactivity is quantified using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of TCP that inhibits 50% of specific [³H]TCP binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measurement of Dopamine and Glutamate

This protocol outlines the procedure for measuring extracellular levels of dopamine and glutamate in the rat striatum following the administration of this compound.

1. Surgical Implantation of Microdialysis Probe:

-

Rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

-

A guide cannula is implanted into the striatum at specific stereotaxic coordinates.

-

The cannula is secured to the skull with dental cement.

-

The animals are allowed to recover for at least 24 hours post-surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

After a stabilization period of 1-2 hours, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Collection:

-

This compound is administered systemically (e.g., intraperitoneally) at the desired dose.

-

Dialysate samples continue to be collected at the same regular intervals for a predetermined period post-injection.

4. Neurotransmitter Analysis:

-

The collected dialysate samples are immediately analyzed or stored at -80°C for later analysis.

-

Dopamine and glutamate concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for dopamine) or fluorescence detection (for glutamate after derivatization).

5. Data Analysis:

-

Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.

-

Statistical analysis is performed to determine the significance of changes in dopamine and glutamate levels following TCP administration.

Visualizations

References

- 1. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenocyclidine's Dichotomous Engagement: A Technical Guide to its Binding Affinity for NMDA and Sigma Receptors

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Tenocyclidine (TCP) for N-methyl-D-aspartate (NMDA) and sigma receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details experimental methodologies, and visualizes key biological and experimental processes to facilitate a deeper understanding of TCP's pharmacological profile.

Executive Summary

This compound (TCP), a potent dissociative anesthetic, exhibits a distinct binding profile, demonstrating high affinity for the NMDA receptor while displaying a significantly lower affinity for sigma receptors. This differential engagement is critical for understanding its mechanism of action and for the development of novel therapeutics targeting these receptor systems. This guide presents a comparative analysis of TCP's binding affinities, supported by detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities

The binding affinity of a ligand for its receptor is a cornerstone of pharmacological characterization. The inhibition constant (Ki) and the dissociation constant (Kd) are key metrics used to quantify this interaction, with lower values indicating higher affinity.

| Compound | Receptor | Binding Affinity (Ki/Kd) | Species | Notes |

| This compound (TCP) | NMDA Receptor | Kd = 9 nM | Rat | TCP is a potent antagonist of the NMDA receptor-gated ion channel. |

| Phencyclidine (PCP) | Sigma-1 Receptor | Ki > 10,000 nM | Rat | Data for the structurally similar compound PCP is provided for comparative context, as specific Ki values for TCP at the sigma-1 receptor are not readily available in the current literature.[1] |

| Phencyclidine (PCP) | Sigma-2 Receptor | Ki = 136 nM | Rat | Data for the structurally similar compound PCP is provided for comparative context, as specific Ki values for TCP at the sigma-2 receptor are not readily available in the current literature.[1] |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for this compound at NMDA and sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., TCP) to displace a radiolabeled ligand from its receptor.

General Protocol for Competitive Radioligand Binding Assay:

1. Membrane Preparation:

-

Tissue rich in the target receptor (e.g., rat brain cortex for NMDA receptors, or liver for sigma receptors) is homogenized in a cold buffer solution.[2]

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[2]

-

Protein concentration of the membrane preparation is determined using a standard protein assay.[2]

2. Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]TCP for NMDA receptors, or [³H]-(+)-pentazocine for sigma-1 receptors and [³H]DTG for sigma-2 receptors).[3]

-

A range of concentrations of the unlabeled competitor (this compound).

-

The prepared cell membrane suspension.[2]

-

Assay buffer to reach the final volume.

-

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the receptors) are included.[4]

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[2]

4. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[2]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[2]

5. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the competitor (TCP) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the distinct signaling cascades initiated by the activation of NMDA and sigma receptors.

NMDA Receptor Signaling Pathway.

Sigma-1 Receptor Signaling Pathway.

Experimental Workflow

The logical progression of a competitive radioligand binding assay is depicted in the following workflow diagram.

Experimental Workflow for Radioligand Binding Assay.

Conclusion

This technical guide consolidates the current understanding of this compound's binding affinity for NMDA and sigma receptors. The high affinity of TCP for the NMDA receptor underscores its primary mechanism of action as a potent antagonist. In contrast, its significantly lower affinity for sigma receptors, inferred from data on the related compound PCP, suggests that these receptors are less critical to its principal pharmacological effects. The detailed experimental protocols and visual aids provided herein are intended to serve as a valuable resource for the scientific community engaged in neuropharmacological research and the development of receptor-targeted therapeutics.

References

In Vitro Characterization of Tenocyclidine (TCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenocyclidine (TCP), a potent dissociative anesthetic and psychostimulant, is a phencyclidine (PCP) analog with a distinct pharmacological profile.[1] Primarily recognized as a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, its actions extend to the modulation of dopaminergic systems.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of TCP, summarizing key quantitative data, detailing essential experimental protocols, and visualizing its mechanisms of action and relevant signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the neuropharmacological properties of TCP and related arylcyclohexylamines.

Core Pharmacological Profile

This compound's primary mechanism of action is the blockade of the NMDA receptor ion channel.[1] It binds with high affinity to a site within the channel pore, often referred to as the "PCP site," thereby preventing the influx of Ca2+ ions that is critical for excitatory neurotransmission.[3] Compared to its parent compound, PCP, this compound exhibits a higher affinity for the NMDA receptor and a lower affinity for sigma receptors.[1]

Furthermore, TCP is reported to be a more potent dopamine (B1211576) reuptake inhibitor (DRI) than PCP, an action that likely contributes to its psychostimulant properties.[1][2] This dual-action profile, targeting both glutamatergic and dopaminergic systems, underscores the complexity of its pharmacological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related analog, Phencyclidine, to provide a comparative pharmacological context.

Table 1: this compound (TCP) Binding Affinities and Inhibitory Concentrations

| Target | Ligand/Assay | Value | Species/Tissue | Reference(s) |

| NMDA Receptor | [¹²⁵I]TCP Binding | ~30 nM (K_d) | Rat Brain Membranes | |

| NMDA Receptor | TCP Derivatives vs. [³H]MK-801 | 65 nM - 1 µM (K_i) | Rat Brain Homogenates | |

| Acetylcholinesterase (AChE) | TCP Inhibition | 10 µM (IC₅₀) | Human Erythrocyte |

Table 2: Phencyclidine (PCP) Binding Affinities and Inhibitory Concentrations for Comparison

| Target | Ligand/Assay | Value | Species/Tissue | Reference(s) |

| NMDA Receptor (Dizocilpine site) | [³H]Dizocilpine Binding | 59 nM (K_i) | Rat Brain | |

| Dopamine D₂High Receptor | [³H]Domperidone Binding | 2.7 nM (K_i) | Human Cloned D₂ Receptors | |

| Sigma-2 Receptor | 136 nM (K_i) | PC12 Cells | ||

| Serotonin Transporter (SERT) | 2,234 nM (K_i) | |||

| Dopamine Transporter (DAT) | >10,000 nM (K_i) | Human |

Key Signaling Pathways and Mechanisms of Action

The interaction of this compound with its primary targets initiates a cascade of downstream signaling events. The following diagrams, generated using Graphviz, illustrate these pathways.

NMDA Receptor Antagonism and Calcium Influx Inhibition

TCP's primary action is the blockade of the NMDA receptor, a ligand-gated ion channel. This action is non-competitive and voltage-dependent, meaning TCP enters and binds within the channel pore when it is open.

Caption: Mechanism of this compound's NMDA receptor antagonism.

Dopamine Transporter Inhibition

TCP increases synaptic dopamine levels by blocking its reuptake via the dopamine transporter (DAT). This action is thought to underlie its psychostimulant effects.

Caption: this compound's inhibition of the dopamine transporter (DAT).

Inferred Downstream Signaling Effects (Based on PCP data)

Studies on the closely related compound, PCP, suggest that NMDA receptor antagonism can lead to the inhibition of key cell survival and plasticity pathways, such as PI3K/Akt and MAPK/ERK.

Caption: Inferred inhibitory effects of TCP on downstream signaling.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the binding affinity (K_i) of TCP for the NMDA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]TCP or [³H]MK-801).

-

Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

-

Methodology

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

Assay Incubation: In a 96-well plate, combine the membrane homogenate (50-100 µg protein), a fixed concentration of radioligand (e.g., 2 nM [³H]TCP), and varying concentrations of unlabeled this compound. For total binding, omit unlabeled TCP. For non-specific binding, include a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).

-

Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of TCP that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

In Vitro Dopamine Uptake Assay

This assay measures the potency of TCP to inhibit the reuptake of dopamine into cells expressing the dopamine transporter (DAT), such as HEK293-DAT cells or primary dopaminergic neurons.

-

Methodology

-

Cell Culture: Plate HEK293 cells stably expressing human DAT (HEK293-hDAT) in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C.

-

Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to initiate uptake.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials and quantify the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of [³H]Dopamine uptake inhibition against the concentration of this compound to determine the IC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure the effect of TCP on NMDA-mediated currents in cultured neurons (e.g., primary hippocampal or cortical neurons).

-

Methodology

-

Cell Preparation: Culture primary neurons on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution containing tetrodotoxin (B1210768) (to block voltage-gated sodium channels) and picrotoxin (B1677862) (to block GABA_A receptors).

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an intracellular solution.

-

Data Acquisition: Clamp the neuron at a holding potential of -60 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Drug Application: After establishing a stable baseline NMDA-evoked current, perfuse this compound at various concentrations and measure the degree of current inhibition.

-

Data Analysis: Calculate the percentage of inhibition of the NMDA-evoked current at each TCP concentration and determine the IC₅₀.

-

Intracellular Calcium Imaging

This assay visualizes the ability of TCP to block NMDA-induced increases in intracellular calcium.

-

Methodology

-

Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

-

Imaging: Mount the coverslip on an imaging-equipped microscope and perfuse with an extracellular buffer.

-

Baseline Measurement: Record baseline fluorescence for several minutes.

-

Stimulation and Drug Application: Stimulate the cells with NMDA and glycine to induce a rise in intracellular calcium, observed as an increase in fluorescence. In the presence of varying concentrations of this compound, repeat the NMDA/glycine stimulation.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) in response to NMDA stimulation in the absence and presence of TCP. Determine the IC₅₀ for the inhibition of the calcium response.

-

Western Blot for ERK/Akt Phosphorylation

Based on PCP data, this assay can investigate whether TCP affects the phosphorylation state of key signaling proteins like ERK and Akt.[4]

-

Methodology

-

Cell Treatment: Culture neuronal cells and treat with this compound for various time points.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

-

Conclusion

This compound is a multifaceted pharmacological tool with high affinity for the NMDA receptor and significant activity as a dopamine reuptake inhibitor.[1] The in vitro characterization of this compound, through the application of the experimental protocols detailed in this guide, is essential for a thorough understanding of its mechanism of action and its effects on neuronal signaling. While its primary interaction with the NMDA receptor is well-established, further quantitative analysis of its impact on the dopamine transporter and direct investigation into its downstream signaling consequences are critical areas for future research. This guide provides the foundational methods and data to support such investigations, enabling a more complete elucidation of this compound's complex neuropharmacology.

References

- 1. This compound [medbox.iiab.me]

- 2. drugs.com [drugs.com]

- 3. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium Protection of Phencyclidine-induced Neurotoxicity in Developing Brain: the Role of PI-3K/Akt and MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Tenocyclidine as a Pharmacological Tool in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenocyclidine (TCP), a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a critical pharmacological tool in neuroscience research.[1] Originally developed in the 1950s, its high affinity and specificity for the PCP binding site within the NMDA receptor ion channel have made it an invaluable ligand for studying the receptor's function and involvement in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates.

Core Pharmacology of this compound

This compound is a dissociative anesthetic and a structural analog of phencyclidine (PCP).[1] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor.[1] TCP binds to a site within the ion channel of the receptor, effectively blocking the influx of Ca2+ and Na+ ions that is crucial for excitatory neurotransmission.[2] Compared to PCP, TCP exhibits a higher affinity for the NMDA receptor and a lower affinity for sigma receptors.[1] Additionally, TCP is suggested to have a greater activity as a dopamine (B1211576) reuptake inhibitor than PCP, contributing to its psychostimulant effects.[1]

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and related compounds for various receptors and transporters. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |

| This compound (TCP) | NMDA Receptor (PCP Site) | 10 | Rat | [3] | |

| Sigma-1 Receptor | >10,000 | Guinea pig | [4] | ||

| Sigma-2 Receptor | 136 | Rat | [4] | ||

| Dopamine Transporter (DAT) | 347 ([³H]DA uptake) | Rat | [4] | ||

| Serotonin Transporter (SERT) | 1,424 ([³H]5-HT uptake) | Rat | [4] | ||

| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | 35 | Rat | [3] | |

| Sigma-1 Receptor | >10,000 | Guinea pig | [4] | ||

| Sigma-2 Receptor | 136 | Rat | [4] | ||

| Dopamine Transporter (DAT) | >10,000 | 347 ([³H]DA uptake) | Human/Rat | [4] | |

| Serotonin Transporter (SERT) | 2,234 | 1,424 ([³H]5-HT uptake) | Human/Rat | [4] | |

| Ketamine | NMDA Receptor (PCP Site) | 500 - 7000 | [5] | ||

| Dopamine D2 Receptor | 15,000 ± 5000 | [5] | |||

| Serotonin 5-HT2 Receptor | - | [5] | |||

| Mu-Opioid Receptor | - | [5] |

Experimental Protocols

[³H]this compound Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor using [³H]this compound.

Materials:

-

[³H]this compound (Radioligand)

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds

-

Rat brain membrane preparation (source of NMDA receptors)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

-

96-well microplates

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortices in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[5]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

-

Wash the membrane pellet by resuspending in fresh, ice-cold Lysis Buffer and repeating the centrifugation step.[5]

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 100-300 µg/mL. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).[5]

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the rat brain membrane preparation (e.g., 50-120 µg protein), and varying concentrations of the test compound.[6]

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add an excess of unlabeled this compound (e.g., 10 µM).

-

-

Incubation:

-

Filtration:

-

Counting:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding).

-

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]

-

Workflow for a [³H]TCP Radioligand Binding Assay.

Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for whole-cell patch-clamp recordings from neurons in brain slices to study the effects of this compound on neuronal electrical activity.

Materials:

-

Brain slice preparation (e.g., from rat hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-Gluconate based)

-

This compound stock solution

-

Patch pipettes (3-7 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope with DIC optics

-

Micromanipulator

-

Perfusion system

Procedure:

-

Brain Slice Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Pull patch pipettes and fill with intracellular solution.[8]

-

-

Establishing Whole-Cell Configuration:

-

Recording and Drug Application:

-

Record baseline neuronal activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential changes) mode.

-

Apply this compound at the desired concentration to the slice via the perfusion system.

-

Record the changes in neuronal activity in the presence of TCP.

-

-

Data Analysis:

-

Analyze the recorded data to determine the effects of TCP on parameters such as resting membrane potential, action potential firing frequency, and synaptic currents (e.g., NMDA receptor-mediated currents).

-

Workflow for Whole-Cell Patch-Clamp Recording.

Locomotor Activity Test

This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in rats.[9]

Materials:

-

Adult male rats

-

This compound solution for injection (e.g., dissolved in saline)

-

Vehicle control (e.g., saline)

-

Locomotor activity chambers equipped with infrared beams

-

Data acquisition software

Procedure:

-

Habituation:

-

Habituate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for one or more days prior to testing to reduce novelty-induced hyperactivity.[9]

-

-

Drug Administration:

-

On the test day, administer this compound or vehicle control to the rats via the desired route (e.g., intraperitoneal injection).

-

-

Data Collection:

-

Immediately after injection, place each rat individually into a locomotor activity chamber.[9]

-

Record locomotor activity for a specified duration (e.g., 60-120 minutes).[10] The system will record beam breaks, which are converted into distance traveled, rearing frequency, and other locomotor parameters.[11]

-

-

Data Analysis:

-

Analyze the data to compare the locomotor activity of the TCP-treated group with the vehicle-treated group.

-

Data is typically binned into time intervals (e.g., 5-10 minutes) to assess the time course of the drug's effect.

-

Workflow for Locomotor Activity Testing.

Signaling Pathways Modulated by this compound

As a potent NMDA receptor antagonist, this compound significantly impacts downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

NMDA Receptor Signaling and its Blockade by TCP

Under normal physiological conditions, glutamate (B1630785) and a co-agonist (glycine or D-serine) bind to the NMDA receptor, leading to the opening of its ion channel. This allows the influx of Ca²⁺, which acts as a second messenger to activate several downstream signaling pathways. This compound, by binding within the ion channel, physically obstructs this ion flow, thereby inhibiting these downstream effects.

NMDA Receptor Blockade by this compound.

Downstream ERK/CREB Pathway

The influx of calcium through NMDA receptors can activate the Ras-ERK (extracellular signal-regulated kinase) pathway, which in turn leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[10][12] Activated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival. By blocking Ca²⁺ influx, this compound inhibits the activation of this crucial signaling cascade.[13]

Inhibition of the ERK/CREB Pathway by TCP.

Modulation of the mTOR Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[14] NMDA receptor activity can influence mTOR signaling, and evidence suggests that NMDA receptor antagonists can modulate this pathway.[15][16] By blocking NMDA receptor-mediated signaling, this compound can lead to a downregulation of the mTORC1 complex, which in turn affects protein synthesis and other cellular processes.

References

- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Complex 1: A Key Player in Neuroadaptations Induced by Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]

- 10. va.gov [va.gov]

- 11. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Opposing role of synaptic and extrasynaptic NMDA receptors in regulation of the extracellular signal-regulated kinases (ERK) activity in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of mTOR and CREB pathways following mGluR5 blockade contribute to improved Huntington’s pathology in zQ175 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tenocyclidine's Molecular Landscape Beyond NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenocyclidine (TCP), a potent dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is primarily recognized for its high affinity for the PCP binding site within the NMDA receptor channel. However, its pharmacological profile extends beyond this primary target, encompassing a range of secondary molecular interactions that likely contribute to its unique psychostimulant and hallucinogenic effects. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound beyond the NMDA receptor, synthesizing available data on its interactions with sigma receptors, monoamine transporters, and other potential targets. This document is intended to serve as a resource for researchers and drug development professionals investigating the multifaceted pharmacology of arylcyclohexylamines. While quantitative binding data for this compound at many of these secondary sites are not extensively available in the literature, this guide collates the existing qualitative and comparative information, primarily in relation to its parent compound, Phencyclidine (PCP), and outlines the experimental methodologies employed to investigate these interactions.

Introduction